3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol

Description

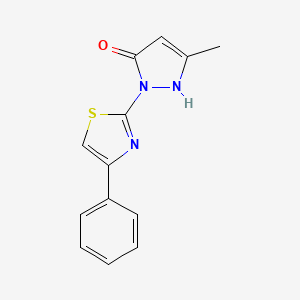

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at position 5, a methyl group at position 3, and a 4-phenyl-1,3-thiazol-2-yl moiety at position 1. The hydroxyl group at position 5 enhances hydrogen-bonding capacity, which may influence solubility and target interactions, while the thiazole ring contributes to π-π stacking interactions and metabolic stability .

Properties

IUPAC Name |

5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-9-7-12(17)16(15-9)13-14-11(8-18-13)10-5-3-2-4-6-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZYLXNRBBJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406691 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-(4-phenyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117480-98-5 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-(4-phenyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol typically involves the condensation of appropriate thiazole and pyrazole precursors. One common method involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-methyl-1H-pyrazol-5-ol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. The compound 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the thiazole and pyrazole moieties can enhance antibacterial activity, making it a candidate for the development of new antimicrobial agents .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects. The incorporation of thiazole rings has been linked to increased anti-inflammatory activity in several studies. The specific compound under discussion has demonstrated potential in reducing inflammation markers in vitro, suggesting its use as a therapeutic agent for inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. This aspect is particularly promising for further research into its mechanisms and potential as an anticancer drug .

Pesticidal Activity

The compound has shown potential as a pesticide due to its structural characteristics that allow it to interact with biological systems effectively. Research indicates that modifications to the pyrazole structure can lead to enhanced insecticidal and fungicidal properties, making it a candidate for developing new agrochemicals .

Herbicidal Properties

In addition to its pesticidal applications, studies have explored the herbicidal activity of pyrazole compounds. The specific structural features of this compound contribute to its effectiveness against certain weed species, providing a dual-functionality as both an insecticide and herbicide .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study on Antimicrobial Efficacy

A study conducted by Archana et al. (2022) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study on Anti-inflammatory Effects

In another study, the anti-inflammatory properties were assessed using an animal model where the compound was administered prior to inducing inflammation. The results showed a marked reduction in swelling and inflammatory markers, supporting its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the pyrazole and thiazole rings, oxidation states, and functional groups. Key examples include:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

- Thiazole Substituents : The 4-phenyl group (target) versus 4-methylphenyl () affects lipophilicity and steric bulk, influencing membrane permeability .

- Ring Saturation : Dihydro pyrazolone derivatives () exhibit conformational constraints due to partial saturation, which may enhance target specificity .

Biological Activity

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial fields.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the condensation of thiazole and pyrazole derivatives. Various methods have been employed to optimize yield and purity, including conventional reflux and microwave-assisted techniques. The compound's structure can be confirmed through spectroscopic methods like NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.2 |

| Liver Cancer | HepG2 | 6.7 |

| Colorectal Cancer | HCT116 | 12.0 |

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

These results highlight its potential use in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolone derivatives, including this compound, has been well-documented. In vivo studies indicate a significant reduction in inflammation markers in animal models treated with the compound compared to control groups . The mechanism is believed to involve inhibition of pro-inflammatory cytokines and pathways.

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound activates apoptotic pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between pyrazole and thiazole precursors. Catalytic systems like SiO₂/ZnCl₂ (used for analogous pyrazol-5-ol derivatives) enhance carbonyl activation and nucleophilic attack efficiency . Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for yield optimization. Monitoring via TLC and recrystallization in ethanol improves purity.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR/IR : Confirm regioselectivity and functional groups. For example, the pyrazole C5-OH stretch appears as a broad peak near 3200 cm⁻¹ in IR, while thiazole protons resonate at δ 7.2–8.1 ppm in ¹H NMR .

- X-ray crystallography : Use SHELX-2018 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What preliminary biological screening assays are suitable for evaluating its neuroprotective or antimicrobial potential?

- Methodology :

- Neuroprotection : Conduct MTT assays on neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H₂O₂-induced), comparing viability to controls. Reference structurally similar pyrazol-5-ol derivatives showing neuroprotective activity .

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and mycobacterial strains, noting MIC values. Thiazole-pyrazole hybrids have demonstrated antitubercular activity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed hydrogen-bonding motifs affecting solubility?

- Methodology : Perform topology analysis (e.g., using Multiwfn ) on electron density maps to identify O–H···N/S interactions. Compare with literature hydrogen-bond motifs (e.g., R₂²(8) rings in pyrazole-thiazole systems) . Solubility can be modulated by introducing polar substituents at the phenyl or thiazole positions.

Q. What computational strategies predict noncovalent interactions between this compound and biological targets (e.g., HDACs or microbial enzymes)?

- Methodology : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces. Use Independent Gradient Model (IGM) analysis to visualize van der Waals and π-stacking interactions. Dock the compound into HDAC2 or mycobacterial enzyme active sites (AutoDock Vina) to prioritize in vitro assays .

Q. How do substituent variations on the phenyl or thiazole moieties influence biological activity contradictions (e.g., neuroprotective vs. cytotoxic effects)?

- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Test cytotoxicity (LDH release) alongside neuroprotection (BDNF expression). For example, 4-fluorophenyl analogs may enhance blood-brain barrier permeability but require balancing with metabolic stability .

Q. What experimental and theoretical approaches validate electron density distributions in charge-transfer complexes involving this compound?

- Methodology : Combine X-ray charge density analysis (Hirshfeld surfaces via CrystalExplorer) with Multiwfn-calculated LOL (Localized Orbital Locator) plots . Compare with UV-Vis spectra to correlate charge-transfer bands (e.g., λₐₜₐₓ 350–400 nm) with computed transition dipole moments.

Q. How can regioselectivity challenges in thiazole-pyrazole cyclization be addressed using mechanistic studies?

- Methodology : Track reaction intermediates via LC-MS and DFT-based transition state modeling. For example, thiazole ring closure may proceed via a thiourea intermediate, where steric effects from the 4-phenyl group direct regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.